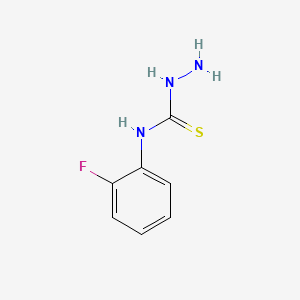

4,6-Dimethylpyrimidin-2-ylthiourea

Overview

Description

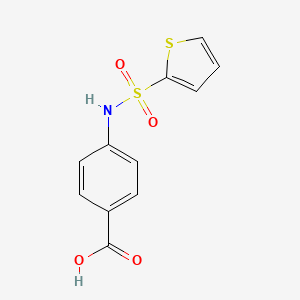

4,6-Dimethylpyrimidin-2-ylthiourea and its derivatives are a class of compounds that have been synthesized and characterized for various applications, including their potential use in pharmaceuticals and as herbicides. These compounds are characterized by the presence of a pyrimidine ring substituted with methyl groups and a thiourea moiety. The research on these compounds encompasses their preparation, crystal structure analysis, theoretical calculations, and evaluation of their biological activities.

Synthesis Analysis

The synthesis of these compounds typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with different reagents. For instance, potassium thiocyanate and methyl chloroformate were used in ethyl acetate to synthesize derivatives like 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester and 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester . Other synthetic routes include the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines and the multi-step synthesis of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives .

Molecular Structure Analysis

X-ray diffraction techniques have been extensively used to determine the crystal structures of these compounds. For example, the crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was found to belong to monoclinic symmetry with specific crystal parameters . Similarly, the structure of N'-(4,6-dimethoxy)-pyrimidin-2-yl]-N-[2-(2,4-dichlorophenoxypropionyl)]thiourea revealed a nearly planar arrangement of the thiourea moiety due to intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various reactions. For instance, the synthesis of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives involved oxidative cyclization to form fused heterocyclic compounds . Additionally, the interaction of these compounds with DNA has been studied, revealing that certain derivatives bind to the minor groove of DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various analytical techniques. Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry have been employed to elucidate the structures of synthesized compounds . Theoretical calculations, such as Density Functional Theory (DFT), have been used to investigate the electronic properties and atomic net charges of these molecules .

Biological Activities Analysis

The biological activities of these compounds have been evaluated in several studies. For example, a series of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives exhibited a broad spectrum of antimicrobial activity, with some showing higher activity against fungi than bacteria . Another study reported good herbicidal activity against certain weed species for a novel thiourea derivative .

Scientific Research Applications

Antibacterial and Antifungal Activities

4,6-Dimethylpyrimidin-2-ylthiourea derivatives have been identified as potential antibacterial and antifungal agents. Studies have shown that these compounds exhibit significant activity against a range of bacteria and fungi, including Gram-positive and Gram-negative bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli) and pathogenic fungus (Aspergillus niger) (Khan et al., 2015). Other research also confirms the antimicrobial properties of these compounds, demonstrating their potential as antibacterial and antifungal agents (Saeed et al., 2011), (Jafar et al., 2017).

Anticonvulsant Activities

Research indicates that derivatives of this compound may have anticonvulsant properties. Studies on the pharmacological evaluation of S-acetamide derivatives of this compound suggest potential use in managing seizures (Severina et al., 2020).

Herbicidal Activities

Compounds synthesized from this compound have been evaluated for their herbicidal activities. One such study demonstrated the effectiveness of these compounds against certain plants, indicating their potential use in agriculture (Fu-b, 2014).

Chemical Synthesis and Structural Analysis

This compound serves as an intermediate in the synthesis of biologically active compounds. Studies highlight its role in the synthesis of complex molecules and the detailed structural analysis of the resulting compounds (Le, 2014), (Ren et al., 2006).

Interaction with DNA

Certain derivatives of this compound have been synthesized to explore their interaction with DNA. This research paves the way for understanding the molecular recognition processes that are crucial for targeted drug action (Long-fei, 2010).

Mechanism of Action

Target of Action

It is known that the compound has been used as an insecticidal agent , suggesting that its targets may be specific to insects.

Mode of Action

It is known that the compound can act as a nucleophile, attacking aldehyde carbon . This suggests that it may interact with its targets through nucleophilic attack, leading to changes in the target molecules.

Biochemical Pathways

Given its insecticidal activity , it is likely that the compound affects pathways critical to insect physiology and development.

Result of Action

It is known that the compound has insecticidal activity , suggesting that it may cause detrimental effects at the molecular and cellular levels in insects.

Action Environment

As an insecticidal agent , the compound’s action and efficacy may be influenced by factors such as the presence of insects, their life stage, and environmental conditions.

Biochemical Analysis

Biochemical Properties

4,6-Dimethylpyrimidin-2-ylthiourea plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with human sirtuin 2 (SIRT2), an enzyme involved in various biological processes such as cell cycle regulation, autophagy, and immune responses . The compound acts as an inhibitor of SIRT2, which can lead to changes in the enzyme’s activity and subsequent effects on cellular functions. Additionally, this compound may interact with other biomolecules, including RNA and DNA, influencing their stability and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent changes in cell signaling . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby modulating immune responses. Furthermore, this compound has been found to affect gene expression by altering the acetylation status of histones, which can impact chromatin structure and gene transcription .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of SIRT2 by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can lead to increased acetylation of α-tubulin, affecting microtubule stability and cellular dynamics. Additionally, the compound may act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with other molecules . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, indicating its potential for long-term biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate immune responses and reduce inflammation without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications. Additionally, the compound’s impact on metabolic parameters, such as glucose and lipid levels, has been studied, revealing dose-dependent effects on these pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase (LPL) and hormone-sensitive lipase (HSL), leading to changes in lipid storage and mobilization . Additionally, it can affect the metabolism of nucleotides and amino acids, influencing cellular energy production and biosynthesis . These interactions highlight the compound’s potential to modulate metabolic pathways and impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution within the body . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can facilitate its transport to the nucleus, where it can interact with DNA and histones to modulate gene expression . Additionally, the compound’s localization in the mitochondria can impact cellular energy production and apoptosis .

properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVSCCSCURRUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353657 | |

| Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

88067-09-8 | |

| Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)